![molecular formula C11H7Cl2N3O B2839415 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide CAS No. 1016746-43-2](/img/structure/B2839415.png)
5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide
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Description
Scientific Research Applications
- Researchers have explored the antibacterial potential of 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide. Its derivatives may inhibit bacterial growth and could be valuable in combating infections .
- The compound shows promise as an anti-inflammatory agent. Investigations suggest that it may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
- Studies have examined the impact of this compound on tumor cells. It may interfere with tumor growth or metastasis, potentially contributing to cancer therapy .
- Preliminary research indicates that 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide possesses antiviral properties. It could be relevant in the context of viral infections .
- Some derivatives of this compound have demonstrated better anti-fibrosis activity than existing drugs. Researchers have explored their effects on fibrotic processes .
- Beyond its biological applications, 5,6-Dichloro-N-(pyridin-2-YL)pyridine-3-carboxamide is also used in custom synthesis and bulk manufacturing. Companies like ChemScene provide it for research purposes .
Antibacterial Activity
Anti-Inflammatory Properties
Antitumor Effects
Antiviral Activity
Anti-Fibrosis Potential
Custom Synthesis and Bulk Manufacturing
properties
IUPAC Name |
5,6-dichloro-N-pyridin-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-8-5-7(6-15-10(8)13)11(17)16-9-3-1-2-4-14-9/h1-6H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHPZIGAOYCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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